molecular formula C23H22N4OS B2506597 (2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone CAS No. 2185590-08-1

(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No. B2506597
CAS RN: 2185590-08-1
M. Wt: 402.52
InChI Key: MOZSQDRVLYSFDP-UHFFFAOYSA-N
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Description

(2-ethylbenzo[d]thiazol-6-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C23H22N4OS and its molecular weight is 402.52. The purity is usually 95%.
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Scientific Research Applications

Photolabile Protecting Groups

Compounds containing anthraquinone structures, similar to the thiazolyl and isoquinolinyl components in the query compound, have been studied for their utility as photolabile protecting groups for carboxylic acids. These groups can be cleaved off by light irradiation, releasing the active carboxylic acid. This mechanism could be relevant for controlled release applications in materials science or drug delivery systems (Ren et al., 2009).

Bioactive Natural Products

Research on bioactive compounds from natural sources, such as plants or marine organisms, often involves complex heterocyclic compounds similar to the query compound. For example, studies on the bark of Eucalyptus exserta and the red seaweed Gracilaria opuntia have identified compounds with significant bioactivities, including antimicrobial, molluscicidal, nematicidal, anti-inflammatory, and antioxidative properties. Such compounds can serve as leads or models for the design of new therapeutic agents or agrochemicals (Li & Xu, 2012; Makkar & Chakraborty, 2018).

Heterocyclic Compound Synthesis

The synthesis and functionalization of heterocyclic compounds, including pyrazoles, triazoles, and quinazolines, are active areas of research due to their prevalence in biologically active molecules. These studies often focus on developing new synthetic methodologies, exploring reaction mechanisms, and evaluating the bioactivities of the synthesized compounds. Given the complex structure of the query compound, similar synthetic and evaluative approaches could be applied to explore its potential applications in medicinal chemistry and material science (Sonar et al., 2020; Hafez, El-Gazzar, & Al-Hussain, 2016).

properties

IUPAC Name

(2-ethyl-1,3-benzothiazol-6-yl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4OS/c1-3-22-25-20-9-8-15(10-21(20)29-22)23(28)27-13-16-6-4-5-7-18(16)19(14-27)17-11-24-26(2)12-17/h4-12,19H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZSQDRVLYSFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(S1)C=C(C=C2)C(=O)N3CC(C4=CC=CC=C4C3)C5=CN(N=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.